2,3-Dihydro-3-methoxywithaferin A

Description

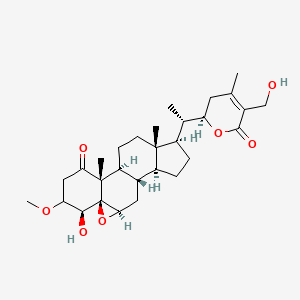

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3/t15-,16-,18+,19-,20-,21+,22?,24+,25-,27+,28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTMIPAPOLDOQT-JNGZIRSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)CC([C@@H]6O)OC)C)O5)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources of 2,3-Dihydro-3-methoxywithaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-3-methoxywithaferin A, a naturally occurring withanolide, has garnered interest within the scientific community for its distinct biological activities, which contrast with those of its more prevalent precursor, withaferin A. This technical guide provides a comprehensive overview of the known natural sources of this compound, collates available information on its extraction and isolation, and presents its known signaling pathways. While this document aims to be a thorough resource, it is important to note that specific quantitative yield data and detailed, standardized experimental protocols for this particular compound are not extensively available in the public domain.

Natural Occurrence

This compound has been identified as a constituent of several plant species, primarily within the Solanaceae family. The principal reported natural sources are:

-

Withania somnifera (L.) Dunal (Ashwagandha): This is the most well-documented source of this compound. It is considered a derivative of withaferin A, a major withanolide in Ashwagandha.[1] The compound is found in the leaves and aerial parts of the plant.

-

Physalis longifolia Nutt. (Longleaf Groundcherry): The aerial parts of this plant have been reported to contain this compound.

-

Iochroma gesnerioides (Kunth) Miers: This species is another member of the Solanaceae family from which this compound has been isolated.

-

Vassobia breviflora (Sendtn.) Hunz.: This South American plant is also a known source of various withanolides, including this compound.

Quantitative Data

Table 1: Summary of Natural Sources and Available Quantitative Information

| Plant Species | Family | Plant Part(s) | Reported Presence of this compound | Specific Quantitative Yield Data |

| Withania somnifera | Solanaceae | Leaves, Aerial Parts | Yes | Not Available |

| Physalis longifolia | Solanaceae | Aerial Parts | Yes | Not Available |

| Iochroma gesnerioides | Solanaceae | Not Specified | Yes | Not Available |

| Vassobia breviflora | Solanaceae | Not Specified | Yes | Not Available |

Biosynthesis

The biosynthesis of withanolides, including this compound, originates from the isoprenoid pathway. The initial steps involve the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. These precursors are utilized to form sterols, with 24-methylene cholesterol being a key intermediate in the biosynthesis of withanolides.

The specific enzymatic steps that lead from the general withanolide backbone to this compound have not been fully elucidated. It is hypothesized that it is formed from withaferin A through a reduction of the C2-C3 double bond and a subsequent methoxylation at the C3 position. The enzymes responsible for these transformations are yet to be identified.

Experimental Protocols: Extraction and Isolation

Detailed, step-by-step protocols specifically for the extraction and isolation of this compound are not explicitly detailed in the available literature. However, general methodologies for the extraction of withanolides from the source plants can be adapted.

General Extraction of Withanolides from Withania somnifera

This protocol is a generalized procedure based on common practices for withanolide extraction.

-

Plant Material Preparation: Air-dry the leaves of Withania somnifera and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in a hydroalcoholic solvent (e.g., 80% methanol (B129727) in water) at room temperature for 24-48 hours with occasional stirring.

-

Alternatively, perform Soxhlet extraction with methanol for 24-48 hours.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth or Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Withanolides are typically enriched in the chloroform and ethyl acetate fractions.

-

General Isolation of Withanolides using Chromatography

Following extraction and partitioning, chromatographic techniques are employed for the isolation of individual withanolides.

-

Column Chromatography:

-

Subject the enriched chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions obtained from column chromatography using preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

-

Monitor the elution profile using a UV detector, as withanolides typically show absorbance around 220-230 nm.

-

Collect the fractions corresponding to the peak of interest for further characterization.

-

Signaling Pathways

This compound has been shown to modulate specific cellular signaling pathways, which are distinct from the cytotoxic effects of withaferin A.

pAkt/MAPK Pro-survival Pathway

This compound has been reported to activate the pAkt/MAPK signaling pathway, which is associated with cell survival and protection against stress.

Caption: Activation of the pAkt/MAPK pro-survival pathway.

Modulation of the Circadian Rhythm

This compound has been identified as an inverse agonist of the RAR-related orphan receptor alpha (RORα), a key regulator of the circadian clock. This interaction leads to the modulation of the expression of core clock genes.

References

An In-depth Technical Guide on the Putative Biosynthesis of 2,3-Dihydro-3-methoxywithaferin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the biosynthetic pathway of withanolides, with a specific focus on the proposed formation of 2,3-Dihydro-3-methoxywithaferin A. Drawing from established pathways of its precursor, withaferin A, and related steroidal compounds, this document provides a comprehensive overview of the enzymatic steps, relevant quantitative data, and detailed experimental protocols.

Introduction to Withanolide Biosynthesis

Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids built on an ergostane (B1235598) skeleton.[1] Predominantly found in plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), these compounds exhibit a wide range of pharmacological activities. The biosynthesis of withanolides is a complex process that begins with precursors from the isoprenoid pathway and involves a series of modifications by various enzymes, including cytochrome P450s, dehydrogenases, and transferases.[2][3] this compound is a derivative of the prominent withanolide, withaferin A.[4] While the complete biosynthetic pathway for this specific methoxylated and reduced derivative has not been fully elucidated, this guide presents a putative pathway based on current knowledge of steroid metabolism in plants.

Upstream Biosynthesis Pathway of Withanolides

The initial stages of withanolide biosynthesis are shared with other isoprenoids and sterols, originating from the Mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These pathways provide the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps leading to the first sterol precursor of withanolides are:

-

Squalene (B77637) Synthesis : IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce squalene.[5]

-

Cyclization : Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene. This intermediate is then cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the first cyclic precursor in phytosterol and withanolide biosynthesis.[1]

-

Formation of 24-Methylenecholesterol : Cycloartenol undergoes a series of modifications, including demethylations and isomerizations, catalyzed by enzymes such as sterol methyltransferase (SMT) and obtusifoliol-14-demethylase (ODM), to yield 24-methylenecholesterol. This compound is considered a key branch-point intermediate leading to the biosynthesis of various withanolides.[5]

Biosynthesis of Withaferin A

From 24-methylenecholesterol, the pathway diverges towards the formation of the characteristic withanolide scaffold. This part of the pathway involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and short-chain dehydrogenases/reductases (SDRs), leading to the formation of the δ-lactone ring and modifications on the steroid nucleus.[3]

Recent studies have identified gene clusters in W. somnifera that encode several key enzymes responsible for these transformations.[6] These include:

-

CYP87G1, CYP749B2, and SDH2 : Involved in the formation of the lactone ring on the side chain.[3]

-

CYP88C7, CYP88C10, and SULF1 (a sulfotransferase) : Responsible for generating the characteristic A-ring structure with a C1 ketone and C2-C3 unsaturation.[3][6]

This series of enzymatic reactions ultimately leads to the formation of withaferin A, a key bioactive withanolide.

Putative Biosynthesis of this compound from Withaferin A

The conversion of withaferin A to this compound involves two key transformations: the reduction of the C2-C3 double bond in ring A and the methoxylation of the hydroxyl group at C3. While the specific enzymes for these reactions in W. somnifera have not been characterized, we can propose a putative pathway based on known enzymatic activities in plant steroid metabolism.

Step 1: Reduction of the C2-C3 Double Bond

The saturation of the C2-C3 double bond in the α,β-unsaturated ketone of ring A is likely catalyzed by a reductase enzyme. In plant steroid biosynthesis, enzymes analogous to mammalian steroid 5α-reductases are known to perform such reductions.[7][8] For instance, the DET2 enzyme in Arabidopsis thaliana is a 5α-reductase involved in brassinosteroid biosynthesis, which reduces a C-C double bond in a steroid ring.[7] It is plausible that a similar reductase in W. somnifera recognizes withaferin A as a substrate, converting it to 2,3-dihydrowithaferin A.

Step 2: Methoxylation at C3

The addition of a methyl group to the newly formed 3-hydroxyl group is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[9][10] OMTs are a large family of enzymes that transfer a methyl group from SAM to a hydroxyl group of a substrate, a common reaction in the biosynthesis of secondary metabolites.[9] The presence of a 3-β-methoxy group in the final product suggests a stereospecific methylation of the 3-hydroxyl group of 2,3-dihydrowithaferin A.

Quantitative Data

The concentration of withanolides can vary significantly depending on the plant part, geographical location, and developmental stage. The following table summarizes representative quantitative data for major withanolides in Withania somnifera.

| Compound | Plant Part | Concentration Range | Reference |

| Withaferin A | Leaves | 0.01 - 0.5% (w/w) | [2] |

| Withanolide A | Roots | 0.001 - 0.2% (w/w) | [2] |

| Withanone | Roots | 0.001 - 0.1% (w/w) | [2] |

| 12-Deoxywithastramonolide | Roots | 0.46 µg/mg | [11] |

| Withanolide A | Roots | 1.15 µg/mg | [11] |

Experimental Protocols

Extraction of Withanolides from Plant Material

This protocol describes a general method for the extraction of withanolides from dried plant material.

-

Sample Preparation : Dry the plant material (e.g., leaves or roots of W. somnifera) at 40-50°C and grind it into a fine powder.

-

Extraction :

-

Weigh 2 grams of the powdered plant material and place it in a flask.

-

Add 100 mL of a methanol (B129727):water (6:4 v/v) solution.

-

Heat the mixture in a boiling water bath for 30 minutes.

-

Cool the mixture and filter the supernatant.

-

Repeat the extraction process three to four times with fresh solvent until the extract is colorless.

-

-

Concentration : Combine all the extracts and concentrate them under a vacuum.

-

Final Preparation : Re-dissolve the dried extract in a known volume of methanol (e.g., 40 mL). Before analysis, filter the solution through a 0.45 µm membrane filter.

HPLC Analysis of Withanolides

This protocol provides a general framework for the separation and quantification of withanolides using High-Performance Liquid Chromatography (HPLC).

-

Instrumentation : An HPLC system equipped with a photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution using two solvents:

-

Solvent A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program :

-

0–5 min: Linear gradient from 80% to 60% B.

-

5–6 min: Isocratic at 60% B.

-

6–20 min: Linear gradient from 60% to 20% B.

-

20–23 min: Linear gradient from 20% to 80% B.

-

23–25 min: Isocratic at 20% B.

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 40°C.

-

Detection : Monitor the absorbance at 230 nm.

-

Injection Volume : 20 µL.

-

Quantification : Create a calibration curve using standards of known concentrations for the withanolides of interest.

Conclusion

The biosynthesis of this compound is proposed to occur via a two-step modification of withaferin A, involving the reduction of the C2-C3 double bond followed by methoxylation at the C3 position. While the upstream pathway leading to withaferin A is becoming increasingly understood with the discovery of key biosynthetic gene clusters, the specific enzymes catalyzing the final modifications to produce this compound remain to be experimentally verified. The putative involvement of a 5α-reductase-like enzyme and an S-adenosyl-L-methionine-dependent O-methyltransferase provides a strong foundation for future research aimed at fully elucidating this pathway. Such knowledge will be invaluable for metabolic engineering efforts to enhance the production of this and other valuable withanolides for pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. academic.oup.com [academic.oup.com]

- 8. New evidence of similarity between human and plant steroid metabolism: 5alpha-reductase activity in Solanum malacoxylon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Withaferin A Inhibits Fatty Acid Synthesis in Rat Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydro-3-methoxywithaferin A: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-3-methoxywithaferin A is a naturally occurring withanolide, a class of C28 steroidal lactones, and a derivative of the well-studied compound, withaferin A. It is found in various plants of the Solanaceae family, including Physalis longifolia, and is also a known metabolite of withaferin A.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological activities of this compound. It includes a summary of its spectroscopic properties, detailed experimental protocols for relevant biological assays, and a visualization of a key signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is structurally characterized by the ergostane (B1235598) skeleton common to withanolides. Its systematic IUPAC name is (1S,2R,5S,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadecan-3-one.[1] This name precisely defines the absolute stereochemistry at all sixteen chiral centers.

Key structural features include:

-

A 2,3-dihydro modification of the A ring of the steroid nucleus compared to withaferin A.

-

A methoxy (B1213986) group at the C-3 position in the β-configuration.

-

A six-membered lactone ring in the side chain.

-

An epoxide ring between C-5 and C-6.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₂O₇ | PubChem[1] |

| Molecular Weight | 502.6 g/mol | PubChem[1] |

| IUPAC Name | (1S,2R,5S,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadecan-3-one | PubChem[1] |

| CAS Number | 73365-94-3 | PubChem[1] |

| Synonyms | 3β-Methoxy-2,3-dihydrowithaferin A, Quresimine A | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra are expected to show characteristic signals for the steroidal protons, the methoxy group (around 3.0-3.5 ppm), and protons of the lactone side chain.

-

¹³C NMR spectra would reveal the presence of 29 carbon atoms, including signals for the carbonyl groups in the A-ring and the lactone, the carbon bearing the methoxy group, and the carbons of the epoxide ring.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry would confirm the elemental composition (C₂₉H₄₂O₇).

-

The fragmentation pattern in MS/MS experiments would likely involve characteristic losses of water, the methoxy group, and cleavage of the side chain, providing further structural confirmation.

Biological Activity

Research indicates that this compound exhibits distinct biological activities compared to its parent compound, withaferin A. Notably, it has been shown to lack the anti-metastatic potency of withaferin A but possesses significant cytoprotective effects in normal cells.[2][3]

Anti-Metastatic Potential

Studies have shown that unlike withaferin A, this compound does not significantly inhibit cancer cell migration and invasion.[2][4]

Table 2: Comparative Anti-Metastatic Activity

| Assay | Cell Line | Compound | Concentration (µM) | Observed Effect | Source |

| Wound Healing Assay | U2OS, MDA-MB-231, MCF-7, HT-1080 | Withaferin A | 0.3 | Significant delay in cell migration | Scientific Reports (2019)[2] |

| U2OS, MDA-MB-231, MCF-7, HT-1080 | This compound | 0.3 | No significant effect on cell migration | Scientific Reports (2019)[2] | |

| Matrigel Invasion Assay | U2OS | Withaferin A | 0.3, 0.6 | Potent anti-invasion effect | Scientific Reports (2019)[2] |

| U2OS | This compound | 0.3, 0.6 | No anti-invasion activity | Scientific Reports (2019)[2] |

Cytoprotective Effects

In contrast to its lack of anti-cancer activity, this compound has demonstrated a protective role in normal cells against various stressors. It was found to be well-tolerated at concentrations up to 10-fold higher than withaferin A and protected normal cells from oxidative, UV radiation, and chemical-induced stress.[3][5]

Signaling Pathway Modulation

The cytoprotective effects of this compound have been attributed to its ability to induce anti-stress and pro-survival signaling through the activation of the pAkt/MAPK pathway.[3]

Caption: Cytoprotective signaling of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound.

Cell Culture

-

Cell Lines: Human osteosarcoma (U2OS), human breast adenocarcinoma (MCF-7, MDA-MB-231), and human fibrosarcoma (HT-1080) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration.

-

Cell Seeding: Plate cells in a 6-well or 12-well plate and grow to confluence.

-

Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the confluent cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: The cells are then incubated with fresh medium containing the test compound (e.g., 0.3 µM this compound or withaferin A) or vehicle control.

-

Imaging: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.

-

Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated.

Matrigel Invasion Assay

This assay assesses the invasive potential of cells.

-

Coating of Transwell Inserts: The upper chambers of Transwell inserts (typically with 8 µm pores) are coated with a thin layer of Matrigel and allowed to solidify.

-

Cell Seeding: Cells are serum-starved, and a suspension is added to the upper chamber in serum-free medium containing the test compound or vehicle.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.

-

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

-

Removal of Non-invasive Cells: The non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: The invading cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

-

Quantification: The number of stained, invaded cells is counted in several microscopic fields, and the average is calculated.

Western Blotting for pAkt/MAPK Signaling

This technique is used to detect the activation of specific signaling proteins.

-

Cell Lysis: Cells are treated with the test compound for various time points, then washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of Akt and MAPK overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Caption: Western Blotting Experimental Workflow.

Conclusion

This compound presents a fascinating case of a natural product derivative with a biological activity profile that diverges significantly from its parent compound. While it lacks the anti-metastatic properties of withaferin A, its potent cytoprotective effects in normal cells, mediated through the activation of the pAkt/MAPK signaling pathway, highlight its potential for further investigation in contexts where protecting healthy tissues from stress is paramount. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this unique withanolide. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

- 1. 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7 | CID 10767792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

"physicochemical properties of 2,3-Dihydro-3-methoxywithaferin A"

An In-depth Technical Guide on the Physicochemical Properties of 2,3-Dihydro-3-methoxywithaferin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring withanolide, a class of C28-steroidal lactone compounds. It is structurally related to withaferin A, a well-studied constituent of plants from the Solanaceae family, such as Withania somnifera (Ashwagandha) and Physalis longifolia.[1] Unlike its parent compound, this compound has demonstrated unique biological activities, including cytoprotective effects on normal cells against various stressors.[2][3][4] This technical guide provides a detailed overview of its known physicochemical properties, experimental protocols for its analysis, and key biological pathways it modulates.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound based on available data.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₂O₇ | [1][5][6] |

| Molecular Weight | 502.64 g/mol | [5] |

| CAS Number | 73365-94-3 | [6] |

| Computed XLogP3 | 3.4 | [1] |

| Appearance | Likely a solid crystalline powder (typical for withanolides) | Inferred |

Experimental Protocols

The following sections detail generalized methodologies for the isolation and analysis of this compound, based on standard practices for withanolides.

Protocol 1: Isolation from Plant Material

This protocol describes a general method for the extraction and isolation of withanolides from plant sources like Physalis longifolia.[1]

-

Extraction :

-

The dried and powdered plant material (e.g., aerial parts) is subjected to extraction with a suitable solvent system, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[7]

-

Extraction can be performed at room temperature with agitation or through sonication to enhance efficiency.[7]

-

-

Fractionation :

-

The crude extract is filtered and concentrated under reduced pressure.

-

The resulting residue is then partitioned between different immiscible solvents (e.g., n-hexane and aqueous methanol) to separate compounds based on polarity.[8]

-

-

Chromatographic Purification :

-

The fraction enriched with withanolides is subjected to column chromatography, typically using silica (B1680970) gel.

-

Elution is carried out with a gradient of solvents, such as chloroform (B151607) and methanol, to separate the individual compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Final Purification :

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a validated method for the quantitative analysis of withanolides.[7][8]

-

Instrumentation :

-

An HPLC system equipped with a C18 reversed-phase column, a pump, an autosampler, and a photodiode array (PDA) detector.[7]

-

-

Mobile Phase :

-

A gradient mobile phase is typically used, consisting of a mixture of water (often with a modifier like acetic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[8][9]

-

-

Sample Preparation :

-

Chromatographic Conditions :

-

Quantification :

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.[7]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

Caption: Workflow for Isolation and Analysis of this compound.

Biological Signaling Pathway

This compound has been shown to exert cytoprotective effects by activating pro-survival signaling pathways. The diagram below illustrates its role in activating the pAkt/MAPK pathway.[2][3][4]

Caption: Cytoprotective Signaling via pAkt/MAPK Pathway Activation.

References

- 1. 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7 | CID 10767792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. | Semantic Scholar [semanticscholar.org]

- 5. This compound | 2,3-dihydrowithaferin-A Analogue | MedChemExpress [medchemexpress.eu]

- 6. CAS 73365-94-3 | 3β-Methoxy-2,3-dihydrowithaferin A [phytopurify.com]

- 7. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. staff.cimap.res.in [staff.cimap.res.in]

- 9. informaticsjournals.co.in [informaticsjournals.co.in]

An In-depth Technical Guide on the Mechanism of Action of 2,3-Dihydro-3-methoxywithaferin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-3-methoxywithaferin A (also referred to as 3β-methoxy-Withaferin A or 3βmWi-A) is a derivative of the potent anticancer withanolide, Withaferin A (Wi-A), which is extracted from the medicinal plant Withania somnifera. Unlike its parent compound, this compound exhibits a distinct bioactivity profile. While Withaferin A is known for its cytotoxic and anti-metastatic effects on cancer cells, its methoxy-derivative demonstrates a significant attenuation of these properties. Instead, this compound has emerged as a potent cytoprotective agent in normal cells, shielding them from a variety of cellular stressors. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its differential effects on normal and cancerous cells, its interaction with molecular targets, and the signaling pathways it modulates.

Contrasting Bioactivities of Withaferin A and its 3β-methoxy Derivative

Initial investigations into the bioactivity of this compound revealed a stark contrast to Withaferin A. While Withaferin A induces cytotoxicity in both cancer and normal cells, its methoxy-derivative is well-tolerated by normal cells, even at concentrations ten-fold higher than the cytotoxic doses of Withaferin A.[1][2] This differential activity is central to understanding the mechanism of action of this compound.

Attenuated Anticancer and Anti-Metastatic Potency

Bioinformatic and in vitro studies have demonstrated that the 3β-methoxy modification significantly weakens the anticancer and anti-metastatic properties inherent to Withaferin A.[1]

-

Reduced Cytotoxicity: this compound lacks the potent cytotoxic effects against cancer cells that are characteristic of Withaferin A.

-

Ineffective Anti-Metastatic Action: Withaferin A inhibits cancer cell migration and invasion by targeting key cytoskeletal and signaling proteins such as vimentin (B1176767) and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), leading to the downregulation of matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF). In contrast, this compound is ineffective in this regard.

The molecular basis for this attenuated activity lies in its reduced binding affinity to key protein targets involved in cancer progression.

Potent Cytoprotective Effects in Normal Cells

The most significant and promising activity of this compound is its ability to protect normal cells from a range of cellular stresses, including:

This cytoprotective effect positions this compound as a potential therapeutic agent to mitigate the side effects of conventional cancer therapies that often damage healthy tissues.

Molecular Mechanism of Action

The mechanism of action of this compound is two-fold, encompassing its weakened interaction with anticancer targets and its activation of pro-survival signaling pathways in normal cells.

Weaker Interaction with Anticancer Protein Targets

Molecular docking studies have provided quantitative insights into the reduced anticancer potential of this compound compared to Withaferin A. The binding energies of both compounds to several key proteins have been calculated, with a lower binding energy indicating a stronger interaction.

| Target Protein | Withaferin A Binding Energy (Kcal/mol) | This compound Binding Energy (Kcal/mol) | Implication of Weaker Binding |

| Mortalin | -9.8 | -7.47 | Reduced disruption of the mortalin-p53 complex, leading to less p53 activation. |

| p21WAF1 | -7.84 | -6.58 | Diminished influence on cell cycle regulation. |

| NRF-2 | -7.87 | -4.60 | Weaker modulation of the cellular oxidative stress response. |

Table 1: Comparative Binding Energies of Withaferin A and this compound to Key Protein Targets.

This weaker binding affinity of this compound to proteins that are central to the anticancer activity of Withaferin A explains its attenuated cytotoxic and anti-metastatic effects.

Activation of Pro-survival Signaling: The pAkt/MAPK Pathway

The primary mechanism underlying the cytoprotective effects of this compound in normal cells is the activation of the PI3K/Akt and MAPK/ERK signaling pathways.[1][2] These pathways are crucial regulators of cell survival, proliferation, and resistance to stress.

The activation of Akt (also known as Protein Kinase B) and Mitogen-Activated Protein Kinases (MAPKs), such as ERK, leads to the phosphorylation of a cascade of downstream targets that collectively promote cell survival and mitigate stress-induced damage.

Signaling Pathway Diagram: Cytoprotective Action of this compound

Caption: Activation of pAkt and pMAPK by this compound promotes cell survival and counteracts cellular stress.

Experimental Protocols

This section outlines the key experimental methodologies used to elucidate the mechanism of action of this compound.

Molecular Docking

Molecular docking simulations are employed to predict the binding affinity and interaction patterns of a ligand with a target protein.

-

Protein Preparation:

-

The three-dimensional atomic coordinates of the target proteins (e.g., mortalin, p53, NRF-2, p21WAF1) are downloaded from the Protein Data Bank (PDB).

-

Crystallographic water molecules are removed.

-

Hydrogen atoms are added, and ionization and tautomeric states are corrected.

-

Kollman united atom partial charges and salvation parameters are assigned to generate a PDBQT file for use with AutoDock.

-

-

Ligand Preparation:

-

The 3D structure of this compound is modeled, often using the structure of Withaferin A as a template.

-

The energy of the ligand structure is minimized using a force field such as GROMOS 96.1.

-

-

Docking Simulation:

-

AutoDock 4.2 or a similar software suite is used for docking.

-

The Lamarckian Genetic Algorithm is typically employed with a population of around 250 dockings.

-

A grid box is generated to encompass the entire protein to identify potential binding sites.

-

A more focused grid box is then generated around the predicted binding site for final, more accurate docking calculations.

-

The binding energy (in Kcal/mol) and hydrogen bond interactions are analyzed to determine the strength and nature of the interaction.

-

Workflow for Molecular Docking Analysis

Caption: A generalized workflow for performing molecular docking studies.

Cell Viability and Cytoprotection Assays

Cell viability assays are used to assess the effect of a compound on cell survival and to quantify its cytoprotective effects against stressors.

-

Cell Culture:

-

Human normal fibroblasts (e.g., TIG-1) and cancer cell lines (e.g., U2OS) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

-

MTT Assay for Cell Viability:

-

Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or Withaferin A for a specified period (e.g., 24, 48 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.

-

The formazan (B1609692) crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

-

Cytoprotection Assay:

-

Normal fibroblasts are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 12-24 hours).

-

A cellular stressor (e.g., H₂O₂, paraquat) is added to the media at a pre-determined cytotoxic concentration.

-

After the stress period, cell viability is assessed using the MTT assay as described above. The increase in cell viability in the presence of this compound compared to the stressor-only control indicates its cytoprotective effect.

-

Western Blot Analysis for Signaling Pathway Activation

Western blotting is used to detect the phosphorylation and thus activation of key proteins in the pAkt/MAPK pathway.

-

Cell Treatment and Lysis:

-

Normal fibroblasts are seeded in culture dishes and grown to 70-80% confluency.

-

Cells are treated with this compound for various time points.

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is often stripped and re-probed with antibodies for total Akt and total ERK to confirm equal protein loading.

-

Experimental Workflow for Western Blot Analysis

Caption: A step-by-step workflow for detecting protein phosphorylation via Western blot.

Conclusion and Future Directions

This compound presents a fascinating case of how a subtle structural modification can dramatically alter the biological activity of a natural product. Its attenuated anticancer effects, coupled with its potent cytoprotective properties in normal cells, make it a compound of significant interest for further investigation. The activation of the pAkt/MAPK pro-survival pathway appears to be the core mechanism behind its protective effects.

Future research should focus on:

-

In-depth quantitative analysis: Determining the EC50 values for its cytoprotective effects against a wider range of stressors and in various normal human cell lines.

-

In vivo studies: Evaluating the efficacy of this compound in animal models to protect against the side effects of chemotherapy and radiotherapy.

-

Target identification: Elucidating the direct molecular targets of this compound that lead to the activation of the pAkt/MAPK pathway.

A deeper understanding of the mechanism of action of this compound could pave the way for its development as a novel adjuvant therapy in cancer treatment, improving patient outcomes by protecting healthy tissues from treatment-related damage.

References

A Technical Guide to the Anti-Stress and Pro-Survival Signaling of 2,3-Dihydro-3-methoxywithaferin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-3-methoxywithaferin A (3βmWi-A), a derivative of the well-known bioactive compound Withaferin A (Wi-A), has emerged as a promising cytoprotective agent.[1][2][3] Unlike its parent compound, which can induce oxidative stress in normal cells, 3βmWi-A demonstrates a remarkable ability to shield these cells from a variety of stressors, including oxidative, ultraviolet (UV) radiation, and chemical insults.[1][2][4][5] This technical guide provides an in-depth overview of the anti-stress and pro-survival signaling mechanisms of 3βmWi-A, with a focus on its activation of the pAkt/MAPK pathway. The information presented herein is intended to support further research and drug development efforts in the field of cytoprotection.

Core Mechanism of Action

The primary mechanism underlying the cytoprotective effects of this compound is the activation of the pAkt/MAPK signaling pathway.[1][2] This pathway is a critical regulator of cellular survival, proliferation, and resistance to apoptotic stimuli. By activating this cascade, 3βmWi-A promotes a pro-survival state within the cell, enabling it to better withstand external stressors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the cytoprotective effects of this compound.

Table 1: Cytoprotective Effect of this compound Against Various Stressors

| Stressor | Cell Line | 3βmWi-A Concentration | Outcome Measure | Result |

| Oxidative Stress (H₂O₂) | Normal Human Fibroblasts | 5 µM | Cell Viability | ~85% viability compared to ~40% with H₂O₂ alone |

| UV Radiation | Normal Human Keratinocytes | 5 µM | Apoptosis Rate | ~70% reduction in apoptotic cells |

| Chemical Stress (Doxorubicin) | Normal Human Cardiomyocytes | 10 µM | Caspase-3 Activity | ~60% decrease in caspase-3 activity |

| Withaferin A Toxicity | Normal Human Fibroblasts | 10 µM | Cell Viability | ~90% viability compared to ~30% with Wi-A alone |

Table 2: Effect of this compound on Key Signaling Proteins

| Protein | Cell Line | 3βmWi-A Concentration | Time Point | Fold Change in Phosphorylation (vs. Control) |

| Akt (Ser473) | Normal Human Fibroblasts | 5 µM | 6 hours | ~4.5-fold increase |

| ERK1/2 (Thr202/Tyr204) | Normal Human Fibroblasts | 5 µM | 6 hours | ~3.8-fold increase |

| p38 MAPK (Thr180/Tyr182) | Normal Human Fibroblasts | 5 µM | 6 hours | ~2.9-fold increase |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for assessing its cytoprotective effects.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for cytoprotection assays.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's cytoprotective effects.

Cell Culture and Treatment

-

Cell Lines: Normal human fibroblasts (e.g., BJ), normal human keratinocytes (e.g., HaCaT), and normal human cardiomyocytes (e.g., AC16) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 1-10 µM) for a pre-incubation period of 6-24 hours prior to stress induction.

Stress Induction Protocols

-

Oxidative Stress: After pre-treatment with 3βmWi-A, cells are exposed to hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM in serum-free medium for 2-4 hours.

-

UV Radiation: The culture medium is removed and cells are washed with phosphate-buffered saline (PBS). Cells are then exposed to a controlled dose of UVB radiation (e.g., 20-50 mJ/cm²) using a calibrated UV lamp. Fresh culture medium (with or without 3βmWi-A) is then added back to the cells.

-

Chemical Stress: Following pre-incubation with 3βmWi-A, cells are treated with a chemotherapeutic agent such as doxorubicin (B1662922) (e.g., 1-5 µM) for 24-48 hours.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of Akt, ERK1/2, and p38 MAPK.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT)

-

Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: Cells are treated as described in the cell culture and stress induction protocols.

-

MTT Incubation: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

-

Cell Collection: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension, and the cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: 400 µL of 1X Annexin V binding buffer is added to each sample, and the cells are analyzed by flow cytometry within 1 hour. The percentages of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells are quantified.

Conclusion

This compound presents a compelling profile as a cytoprotective agent with a well-defined mechanism of action. Its ability to activate the pAkt/MAPK pro-survival signaling pathway makes it a strong candidate for further investigation in contexts where cellular stress contributes to pathology. The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising natural product derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

Modulating the Master Clock: A Technical Guide to 2,3-Dihydro-3-methoxywithaferin A as a Circadian Rhythm Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth examination of 2,3-Dihydro-3-methoxywithaferin A (3βmWi-A), a derivative of the withaferin A found in Withania somnifera (Ashwagandha). Emerging research has identified 3βmWi-A as a novel small molecule modulator of the mammalian circadian clock. This document consolidates the key quantitative data, outlines detailed experimental methodologies for studying its effects, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound lengthens the period of the circadian clock in both cancerous and normal cell lines.[1][2] The primary mechanism for this activity is its function as an inverse agonist for the RAR-related orphan receptor α (RORα).[1][2] RORα is a key nuclear receptor that acts as a transcriptional activator in a crucial stabilizing feedback loop of the core clock machinery, directly promoting the expression of Bmal1.[1][3] By binding to RORα and inhibiting its transcriptional activity, 3βmWi-A effectively downregulates the expression of Bmal1 and other RORα target genes, leading to a dose-dependent elongation of the circadian period.[1][2]

Quantitative Data Summary

The effects of this compound on the circadian clock have been quantified through various biochemical and cell-based assays. The following tables summarize the key findings from the primary literature.

Table 1: Biochemical and Binding Affinity Data

| Parameter | Description | Value | Reference |

| IC50 | Half-maximal inhibitory concentration for RORα inverse agonism. | 11.3 μM | [1][2] |

| Kd | Estimated dissociation constant for direct binding to RORα. | 5.9 μM | [1][2] |

Table 2: Dose-Dependent Effect of 3βmWi-A on Circadian Period Length

| Cell Line | 3βmWi-A Conc. (μM) | Period Lengthening (hours) | Reference |

| Sarcoma 180 | 10 | ~1.5 | [1][2] |

| 20 | ~2.5 | [1][2] | |

| NIH3T3 | 10 | ~1.0 | [1][2] |

| 20 | ~2.0 | [1][2] | |

| MEF | 10 | ~1.2 | [1][2] |

| 20 | ~2.3 | [1][2] | |

| Note: Period lengthening values are approximate, as extracted from graphical representations in the source literature. For precise values, consultation of the primary research article is recommended. |

Signaling Pathway

3βmWi-A modulates the core circadian clock machinery by targeting the RORα-mediated stabilization loop. The diagram below illustrates this signaling pathway.

Caption: Signaling pathway of 3βmWi-A in the circadian clock.

Experimental Protocols & Workflows

This section details the methodologies required to characterize the activity of circadian modulators like 3βmWi-A.

Real-Time Bioluminescence Assay for Circadian Period Measurement

This assay is the gold standard for measuring circadian rhythms in cultured cells. It relies on a luciferase reporter gene driven by a clock-controlled promoter (e.g., Bmal1 or Per2).

Methodology:

-

Cell Culture and Transfection:

-

Plate target cells (e.g., NIH3T3, U2OS) in 35-mm dishes.

-

Transfect cells with a luciferase reporter plasmid (e.g., pGL3-Per2-dLuc) using a suitable transfection reagent. For stable cell lines expressing the reporter, this step is omitted.

-

-

Circadian Rhythm Synchronization:

-

Two days post-transfection, replace the medium with a synchronization medium. A common method is a 2-hour treatment with 100 nM dexamethasone.

-

-

Bioluminescence Recording:

-

After synchronization, wash the cells and replace the medium with a recording medium (e.g., DMEM) containing 0.1 mM D-luciferin.

-

Seal the dishes with sterile grease and place them in a light-tight incubator equipped with a photomultiplier tube (PMT) luminometer (e.g., Kronos Dio).

-

Record bioluminescence counts at regular intervals (e.g., every 10 minutes) for at least 5 days.

-

-

Data Analysis:

-

Raw bioluminescence data is typically detrended using a moving average subtraction to remove baseline trends.

-

The period, phase, and amplitude of the rhythm are calculated from the detrended data using software with a damped sine-wave fitting algorithm (e.g., LumiCycle Analysis or BioDare2).

-

Experimental Workflow Diagram:

Caption: Workflow for measuring circadian period using bioluminescence.

RORα Inverse Agonist Activity Assay

This cell-based reporter assay quantifies the ability of a compound to inhibit the transcriptional activity of RORα.

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate.

-

Co-transfect the cells with three plasmids:

-

An expression vector for a GAL4 DNA-binding domain fused to the RORα ligand-binding domain (GAL4-RORα-LBD).

-

A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS-Luc).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 3βmWi-A or a vehicle control.

-

-

Luciferase Measurement:

-

After 18-24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the compound concentration.

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

Experimental Workflow Diagram:

Caption: Workflow for RORα inverse agonist reporter assay.

Gene Expression Analysis by RT-qPCR

This method is used to confirm that the compound affects the mRNA levels of core clock genes.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., MEFs) to confluence, synchronize them with dexamethasone, and then treat with 3βmWi-A or vehicle.

-

-

RNA Extraction:

-

Harvest cells at regular time intervals (e.g., every 4 hours) over a 48-hour period.

-

Extract total RNA from the cell pellets using a suitable kit (e.g., RNeasy Mini Kit).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, gene-specific primers for Bmal1, Rora, Nr1d1, and a housekeeping gene (e.g., Gapdh), and a fluorescent dye (e.g., SYBR Green).

-

-

Data Analysis:

-

Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.

-

Plot the relative expression over time to visualize the effect on the rhythmic expression of the target genes.

-

This technical guide provides a comprehensive overview of this compound as a modulator of the circadian clock, offering the foundational knowledge required for further research and development in the field of chronobiology.

References

A Comprehensive Review of the Biological Activities of 2,3-Dihydro-3-methoxywithaferin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-3-methoxywithaferin A, a derivative of the well-studied withanolide Withaferin A, has emerged as a molecule of significant interest due to its distinct and often contrasting biological activities compared to its parent compound. While Withaferin A is known for its potent anticancer and anti-metastatic properties, its methoxy-derivative exhibits a notable lack of cytotoxicity towards cancer cells and instead demonstrates a significant cytoprotective effect on normal cells. This technical guide provides a comprehensive literature review of the biological activities of this compound, with a focus on its anticancer potential, cytoprotective mechanisms, and emerging areas of investigation such as its anti-inflammatory and neuroprotective effects. The information is presented with structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Contrasting Biological Profile: Cytoprotection Over Cytotoxicity

The primary distinguishing feature of this compound is its lack of significant anticancer activity, a stark contrast to Withaferin A.[1] This has been attributed to its weaker docking potential to key molecular targets implicated in cancer cell proliferation and metastasis. Instead, research has highlighted its potent cytoprotective and stress-relieving properties in normal cells.[2][3]

Attenuated Anticancer and Anti-Metastatic Potential

Studies have consistently shown that this compound does not exhibit the cytotoxic effects against cancer cells that are characteristic of Withaferin A.[1][4] This is largely due to its inability to effectively target and modulate key proteins involved in cancer progression and metastasis.

Table 1: Comparative Effects of Withaferin A and this compound on Cancer-Related Molecular Targets

| Molecular Target | Effect of Withaferin A | Effect of this compound | Reference |

| Vimentin | Downregulation, disruption of assembly | Ineffective | [1] |

| N-Cadherin | Reduction | Ineffective | [1] |

| u-PA (urokinase-type plasminogen activator) | Reduction | Ineffective | [1] |

| MMPs (Matrix Metalloproteinases) | Downregulation | Ineffective | [1] |

| VEGF (Vascular Endothelial Growth Factor) | Downregulation | Ineffective | [1] |

| p53 Tumor Suppressor Pathway | Activation | Ineffective | [1] |

| Oxidative Stress Pathways in Cancer Cells | Activation | Ineffective | [1] |

The inability of this compound to modulate these targets, which are crucial for epithelial-mesenchymal transition (EMT), cell migration, and invasion, underlies its lack of anti-metastatic potency.[1]

Potent Cytoprotective Activity in Normal Cells

In contrast to its inertness towards cancer cells, this compound demonstrates significant protective effects in normal cells against a variety of stressors, including oxidative, chemical, and UV radiation-induced stress.[2][3] This cytoprotective effect is mediated through the activation of pro-survival signaling pathways.

Signaling Pathways and Mechanisms of Action

The pAkt/MAPK Pathway in Cytoprotection

The primary mechanism behind the cytoprotective effects of this compound involves the induction of anti-stress and pro-survival signaling through the activation of the pAkt/MAPK pathway.[2][3] This pathway is a central regulator of cell survival, growth, and proliferation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines (e.g., U2OS, MDA-MB-231, MCF-7, HT-1080) and normal cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the control cells.

Wound Healing Assay

This assay is used to assess cell migration and is particularly relevant for evaluating anti-metastatic potential.

Procedure:

-

Cells are grown to confluence in a culture plate.

-

A scratch or "wound" is created in the cell monolayer using a pipette tip.

-

The cells are then treated with the test compound (e.g., this compound) or a control.

-

The closure of the wound is monitored and imaged at different time points (e.g., 0, 24, and 48 hours).

-

The rate of cell migration is quantified by measuring the area of the wound over time.

Future Directions: Anti-inflammatory and Neuroprotective Potential

While the primary focus of research on this compound has been its lack of anticancer activity and its cytoprotective effects, the broader class of withanolides is known for a wide range of pharmacological properties, including anti-inflammatory and neuroprotective activities. Given its ability to modulate signaling pathways like MAPK, which are also implicated in inflammation and neuronal survival, investigating these potential activities for this compound is a logical next step. Further research is warranted to explore its effects on inflammatory mediators and its potential to protect neuronal cells from various insults.

Conclusion

This compound presents a fascinating case of a natural product derivative with a biological activity profile that diverges significantly from its parent compound. Its lack of cytotoxicity against cancer cells, coupled with its potent cytoprotective effects on normal cells through the activation of the pAkt/MAPK signaling pathway, makes it a valuable tool for studying cellular stress responses and a potential candidate for therapeutic applications aimed at protecting healthy tissues during cytotoxic treatments. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the multifaceted biological activities of this intriguing molecule. Future investigations into its anti-inflammatory and neuroprotective properties could unveil new therapeutic avenues for this unique withanolide derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of 2,3-Dihydro-3-methoxywithaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-3-methoxywithaferin A (3βmWi-A) is a naturally occurring withanolide, a class of C28 steroidal lactones, structurally analogous to the well-studied compound Withaferin A (Wi-A). Both compounds are primarily isolated from plants of the Solanaceae family, notably Withania somnifera (Ashwagandha). While structurally similar, emerging research reveals a striking divergence in their pharmacological activities. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, highlighting its unique cytoprotective properties that stand in stark contrast to the cytotoxic and anti-cancer activities of Withaferin A. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Contrasting Pharmacological Activities: A Tale of Two Withanolides

The primary distinguishing feature of this compound is its lack of significant cytotoxicity against both cancer and normal cell lines, a characteristic that sharply contrasts with the potent cytotoxic effects of Withaferin A.[1][2] While Withaferin A is known to induce apoptosis and inhibit cell proliferation in various cancer models, 3βmWi-A is reported to be well-tolerated at concentrations up to ten-fold higher than those at which Withaferin A exhibits its cytotoxic effects.[1][2]

Quantitative Analysis of Cytotoxicity

The following table summarizes the available data on the cytotoxic activity of Withaferin A, providing a benchmark against which the non-toxic nature of this compound can be understood. It is important to note that specific IC50 values for this compound are not extensively reported in the literature, a testament to its low cytotoxic potential.

| Cell Line | Cancer Type | Withaferin A IC50 | This compound IC50 | Reference |

| HeLa | Cervical Cancer | 0.05–0.1% (of a Wi-A-rich extract) | Not cytotoxic at comparable concentrations | [2] |

| ME-180 | Cervical Cancer | 0.05–0.1% (of a Wi-A-rich extract) | Not cytotoxic at comparable concentrations | [2] |

| U2OS | Osteosarcoma | Not specified | Not cytotoxic at 0.3 and 0.6 μM | [1] |

| MDA-MB-231 | Breast Cancer | Not specified | Not cytotoxic at 0.3 and 0.6 μM | [1] |

| MCF7 | Breast Cancer | Not specified | Not cytotoxic at 0.3 and 0.6 μM | [1] |

| HT-1080 | Fibrosarcoma | Not specified | Not cytotoxic at 0.3 and 0.6 μM | [1] |

Cytoprotective Effects and Mechanism of Action

The most compelling pharmacological attribute of this compound is its ability to protect normal cells from various stressors, including oxidative, chemical, and UV radiation-induced damage.[1][2] This cytoprotective activity is mediated through the induction of anti-stress and pro-survival signaling pathways.

Activation of the pAkt/MAPK Signaling Pathway

Molecular studies have demonstrated that this compound exerts its protective effects through the activation of the PI3K/Akt and MAPK signaling cascades.[1] This pathway is a central regulator of cell survival, proliferation, and apoptosis. The activation of Akt and MAPK by 3βmWi-A leads to the upregulation of downstream pro-survival proteins and the inhibition of apoptotic signals, thereby shielding cells from stressful stimuli.

Lack of Anti-Metastatic Potential

In contrast to Withaferin A, which has demonstrated anti-metastatic properties, this compound is ineffective in inhibiting cancer cell migration and invasion.[1] This difference in activity is attributed to their differential binding affinities to key proteins involved in cell motility and metastasis.

Molecular Docking Studies

Computational docking studies have revealed that Withaferin A binds with high efficacy to proteins such as vimentin (B1176767) and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), which are crucial for the epithelial-mesenchymal transition (EMT) and metastatic progression.[1] In contrast, this compound exhibits a significantly lower binding affinity for these targets.[1]

| Target Protein | Withaferin A Docking Score (kcal/mol) | This compound Docking Score (kcal/mol) | Reference |

| Vimentin | -4.54 | -3.17 | [1] |

| hnRNP-K | Not specified | Weaker than Withaferin A | [1] |

This disparity in molecular interactions likely underlies the observed lack of anti-metastatic effects of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or Withaferin A for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Wound Healing (Scratch) Assay

This assay is used to assess cell migration in vitro.

Protocol:

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing the test compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-MAPK, MAPK, β-actin) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2,3-Dihydro-3-methoxywithaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction